Methyl[2-(4-methylphenoxy)ethyl]amine
Overview
Description
Methyl[2-(4-methylphenoxy)ethyl]amine: is an organic compound with the molecular formula C10H15NO It is a derivative of phenoxyethylamine, characterized by the presence of a methyl group attached to the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Nucleophilic Substitution Reaction:
Reactants: 4-methylphenol, 2-chloroethylamine, and methyl iodide.
Conditions: The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.
Procedure: 4-methylphenol is first reacted with 2-chloroethylamine to form 2-(4-methylphenoxy)ethylamine. This intermediate is then methylated using methyl iodide to yield Methyl[2-(4-methylphenoxy)ethyl]amine.
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Industrial Production Methods:
Large-scale Synthesis: The industrial production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic medium.
Products: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.
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Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in an inert atmosphere.
Products: Reduction can convert the amine group to an alkyl group or reduce any present carbonyl groups to alcohols.
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Substitution:
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Conditions: Often conducted under reflux with a suitable solvent.
Scientific Research Applications
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, facilitating various organic transformations.
Biology:
Biochemical Studies: Employed in the study of enzyme interactions and metabolic pathways.
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Medicine:
Pharmaceuticals: Explored for its potential use in the development of drugs targeting specific biological pathways.
Industry:
Polymers: Utilized in the production of specialty polymers with unique properties.
Coatings: Applied in the formulation of advanced coatings with enhanced durability and resistance.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Methyl[2-(4-methylphenoxy)ethyl]amine can act as an inhibitor of specific enzymes, affecting metabolic pathways.
Receptor Binding: It may interact with certain receptors, modulating biological responses and signaling pathways.
Comparison with Similar Compounds
2-(4-Methylphenoxy)ethylamine:
4-Chloro-2-methylphenoxyethylamine:
Uniqueness:
Methyl[2-(4-methylphenoxy)ethyl]amine: stands out due to its specific structural features, which confer unique reactivity and versatility in various applications.
Properties
IUPAC Name |
N-methyl-2-(4-methylphenoxy)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9-3-5-10(6-4-9)12-8-7-11-2/h3-6,11H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRIBHSVYMOUOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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